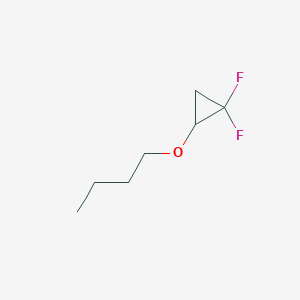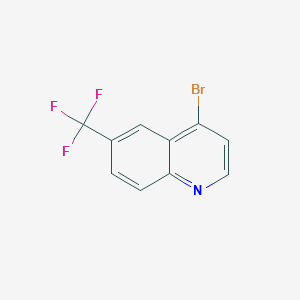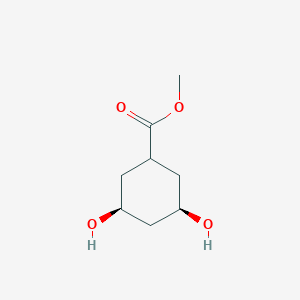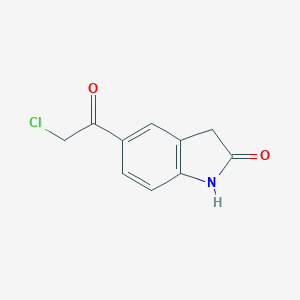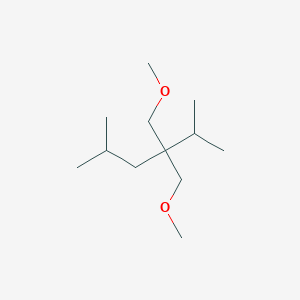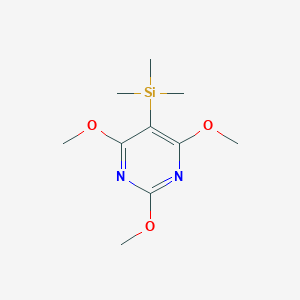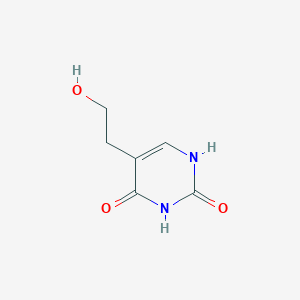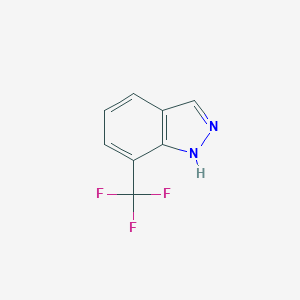
7-(Trifluoromethyl)-1H-indazole
Overview
Description
7-(Trifluoromethyl)-1H-indazole: is a heterocyclic compound that features an indazole core substituted with a trifluoromethyl group at the 7-position. Indazoles are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds, making this compound a compound of interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1H-indazole typically involves the introduction of the trifluoromethyl group onto the indazole core. One common method is the trifluoromethylation of indazoles using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst. The reaction conditions often involve the use of photoredox catalysis or transition metal catalysis to facilitate the formation of the C-CF₃ bond .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of scalable and efficient catalytic systems, such as copper or palladium catalysts, is common in industrial settings to achieve the desired trifluoromethylation .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
Chemistry: 7-(Trifluoromethyl)-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving its efficacy and selectivity .
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation. It is also employed in the synthesis of fluorinated compounds used in various industrial applications .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets. For example, in anticancer research, the compound may inhibit specific kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
- 7-(Trifluoromethyl)-1H-pyrazole
- 7-(Trifluoromethyl)-1H-benzimidazole
- 7-(Trifluoromethyl)-1H-pyrrole
Comparison: Compared to similar compounds, 7-(Trifluoromethyl)-1H-indazole exhibits unique properties due to the indazole core and the trifluoromethyl group. The indazole core provides a rigid and planar structure, which can enhance binding interactions with biological targets. The trifluoromethyl group further improves the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVEPKBXAQQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605312 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885694-00-8 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SGA360 interact with the AHR, and what are the downstream effects of this interaction?
A1: SGA360 binds to the AHR, acting as a selective AHR modulator (SAhRM) []. Unlike full or partial agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin and α-naphthoflavone, which activate both dioxin response element (DRE)-dependent and -independent AHR functions, SGA360 exhibits a distinct profile. It promotes DRE-independent AHR activity while simultaneously antagonizing ligand-induced DRE-dependent transcription []. This selective modulation makes SGA360 a valuable tool for dissecting the complexities of AHR signaling and its diverse roles in physiology and disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)

